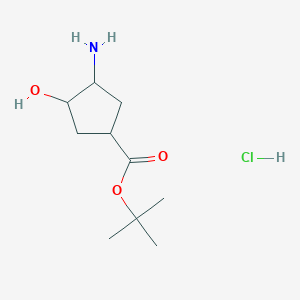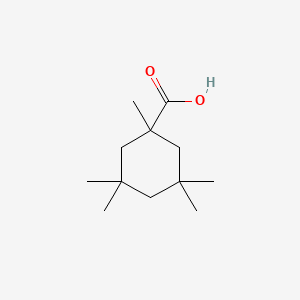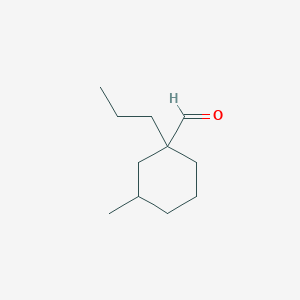
3-Methyl-1-propylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-propylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group at the third position, a propyl group at the first position, and an aldehyde functional group at the first position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with propyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to introduce the methyl group. Finally, the aldehyde group is introduced through oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Catalytic hydrogenation and selective oxidation techniques are often employed to achieve the desired product with high purity.
化学反応の分析
Types of Reactions
3-Methyl-1-propylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and propyl groups can undergo halogenation reactions in the presence of halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: 3-Methyl-1-propylcyclohexane-1-carboxylic acid
Reduction: 3-Methyl-1-propylcyclohexane-1-methanol
Substitution: Halogenated derivatives of this compound
科学的研究の応用
3-Methyl-1-propylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-Methyl-1-propylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their structure and function. Additionally, the compound may undergo metabolic transformations that produce active metabolites with distinct biological activities.
類似化合物との比較
Similar Compounds
Cyclohexane-1-carbaldehyde: Lacks the methyl and propyl substituents, making it less sterically hindered.
3-Methylcyclohexane-1-carbaldehyde: Contains a methyl group but lacks the propyl group.
1-Propylcyclohexane-1-carbaldehyde: Contains a propyl group but lacks the methyl group.
Uniqueness
3-Methyl-1-propylcyclohexane-1-carbaldehyde is unique due to the presence of both methyl and propyl substituents on the cyclohexane ring, which can influence its chemical reactivity and biological activity. The combination of these substituents and the aldehyde functional group provides a distinct set of properties that differentiate it from other similar compounds.
特性
分子式 |
C11H20O |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
3-methyl-1-propylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-3-6-11(9-12)7-4-5-10(2)8-11/h9-10H,3-8H2,1-2H3 |
InChIキー |
AWAQTPKXGDZBNO-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCCC(C1)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13249899.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine](/img/structure/B13249900.png)
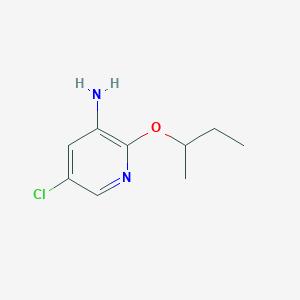
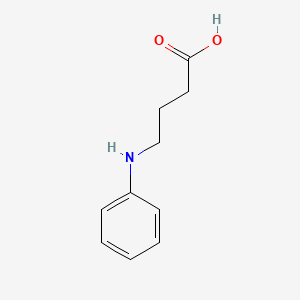
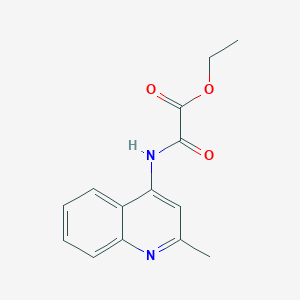
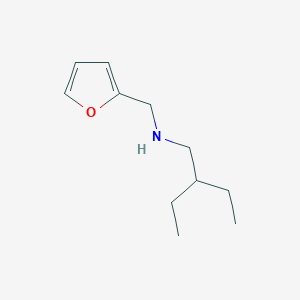
![(Butan-2-yl)[1-(furan-2-yl)ethyl]amine](/img/structure/B13249930.png)
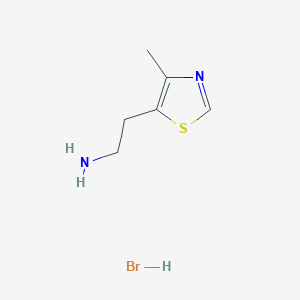
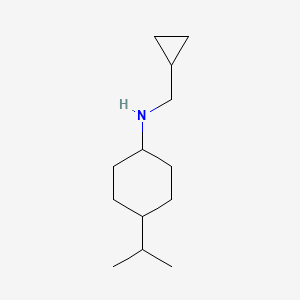

![Methyl[2-(quinolin-6-yloxy)ethyl]amine](/img/structure/B13249960.png)
